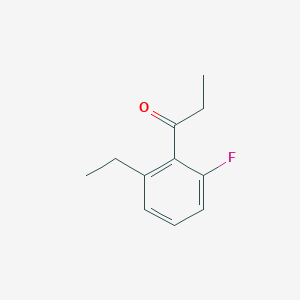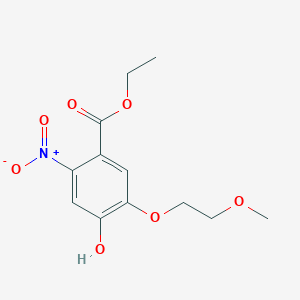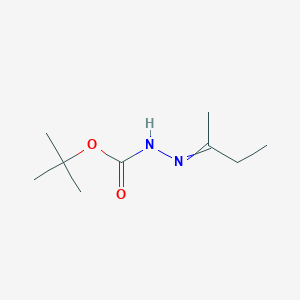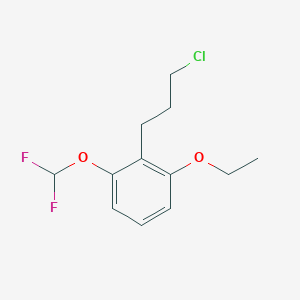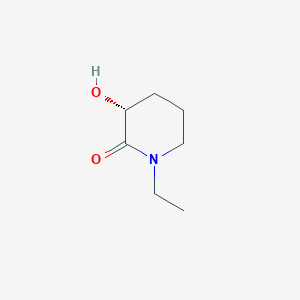
(R)-1-Ethyl-3-hydroxypiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Ethyl-3-hydroxypiperidin-2-one is a chiral compound that belongs to the class of piperidinones It is characterized by the presence of an ethyl group at the first position, a hydroxyl group at the third position, and a ketone group at the second position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Ethyl-3-hydroxypiperidin-2-one can be achieved through several synthetic routes. One common method involves the reduction of the corresponding 3-keto-piperidine derivative using a chiral reducing agent to obtain the desired ®-enantiomer. The reaction conditions typically include the use of solvents such as ethanol or methanol and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of ®-1-Ethyl-3-hydroxypiperidin-2-one may involve the use of large-scale hydrogenation reactors. The process includes the hydrogenation of the corresponding 3-keto-piperidine derivative in the presence of a chiral catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-1-Ethyl-3-hydroxypiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides and a base such as sodium hydride (NaH).
Major Products
Oxidation: The major products include 1-ethyl-3-oxopiperidin-2-one and 1-ethyl-3-carboxypiperidin-2-one.
Reduction: The major product is 1-ethyl-3-hydroxypiperidin-2-ol.
Substitution: The major products depend on the substituent introduced, such as 1-ethyl-3-alkylpiperidin-2-one.
Scientific Research Applications
®-1-Ethyl-3-hydroxypiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-Ethyl-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Ethyl-3-hydroxypiperidin-2-one
- 1-Methyl-3-hydroxypiperidin-2-one
- 1-Ethyl-3-hydroxy-4-piperidone
Uniqueness
®-1-Ethyl-3-hydroxypiperidin-2-one is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties Compared to its (S)-enantiomer, the ®-enantiomer may exhibit different reactivity and selectivity in various reactions
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(3R)-1-ethyl-3-hydroxypiperidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-2-8-5-3-4-6(9)7(8)10/h6,9H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
QPLQVGGWWHQYNV-ZCFIWIBFSA-N |
Isomeric SMILES |
CCN1CCC[C@H](C1=O)O |
Canonical SMILES |
CCN1CCCC(C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)-](/img/structure/B14049671.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-](/img/structure/B14049679.png)
![1,1'-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine](/img/structure/B14049681.png)
![N-Methylhexahydrofuro[2,3-b]furan-3-amine](/img/structure/B14049687.png)
